6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[2,1-b]thiazole carboxamide derivatives have been studied for their potential as antimycobacterial agents . They have been synthesized in combination with piperazine and various 1,2,3 triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the combination of 2-aminothiazole and a-bromo-4-fluoroacetophenone in ethanol, which is then heated under reflux .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 2-aminothiazole and a-bromo-4-fluoroacetophenone in ethanol .Scientific Research Applications
Anti-inflammatory and Immunomodulatory Effects
Studies have highlighted the synthesis and potential anti-inflammatory effects of imidazo[2,1-b]thiazole derivatives. These compounds, related to the specified chemical structure, have been tested for their effects on in vitro neutrophil activation, including locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation triggered by agonists. Some derivatives showed significant inhibitory effects, suggesting their potential as anti-inflammatory agents (Andreani et al., 2000). Additionally, modulation of the CD2-receptor of human T trypsinized lymphocytes by several imidazo[2,1-b]thiazoles indicates their immunomodulatory potential, which could be relevant in managing immune-related disorders (Harraga et al., 1994).
Antimicrobial and Antituberculosis Activity
Imidazo[2,1-b]thiazole derivatives have shown promise in antimicrobial and antituberculosis activities. A study on the ‘green’ synthesis of adamantyl-imidazolo-thiadiazoles reported potent inhibitory activity towards Mycobacterium tuberculosis, suggesting the utility of these compounds in developing new antituberculosis agents (Anusha et al., 2015). The structural features conducive to antimicrobial efficacy have been explored, providing insights into the design of novel therapeutics targeting resistant microbial strains.
Anticancer Potential
Research into the synthesis and biological evaluation of novel imidazo[2,1-b]thiazole derivatives has uncovered compounds with potent anticancer properties. For instance, certain derivatives have demonstrated cytotoxic activity against human cancer cell lines, suggesting the potential application of these compounds in cancer therapy (Ding et al., 2012). These findings indicate the versatility of imidazo[2,1-b]thiazole derivatives in medicinal chemistry, highlighting their potential across a range of therapeutic areas.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-23-13-6-4-12(5-7-13)15-10-21-16(11-25-18(21)20-15)17(22)19-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRZTGQCAKQKQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.